molecular formula C20H16ClFN2O4S B11426644 methyl (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate

methyl (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate

Cat. No.: B11426644
M. Wt: 434.9 g/mol
InChI Key: ZKUCDTSZPYHXDJ-UHFFFAOYSA-N
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Description

METHYL (2Z)-2-[(3-CHLORO-4-FLUOROPHENYL)IMINO]-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2Z)-2-[(3-CHLORO-4-FLUOROPHENYL)IMINO]-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted anilines, thioamides, and methyl esters. The reaction conditions may involve:

    Condensation reactions: Combining the aniline derivative with a thioamide under acidic or basic conditions.

    Cyclization: Formation of the thiazine ring through intramolecular cyclization.

    Oxidation or reduction: Adjusting the oxidation state of the intermediates to achieve the desired functional groups.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch reactors: For small-scale synthesis.

    Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.

    Purification techniques: Such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

METHYL (2Z)-2-[(3-CHLORO-4-FLUOROPHENYL)IMINO]-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of METHYL (2Z)-2-[(3-CHLORO-4-FLUOROPHENYL)IMINO]-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazine derivatives: Compounds with similar thiazine rings but different substituents.

    Phenyl derivatives: Compounds with similar aromatic rings but different functional groups.

Uniqueness

METHYL (2Z)-2-[(3-CHLORO-4-FLUOROPHENYL)IMINO]-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE is unique due to its specific combination of functional groups and the resulting biological activity. Its unique structure may confer specific interactions with molecular targets, leading to distinct pharmacological properties.

Properties

Molecular Formula

C20H16ClFN2O4S

Molecular Weight

434.9 g/mol

IUPAC Name

methyl 2-(3-chloro-4-fluorophenyl)imino-3-[(4-methoxyphenyl)methyl]-4-oxo-1,3-thiazine-6-carboxylate

InChI

InChI=1S/C20H16ClFN2O4S/c1-27-14-6-3-12(4-7-14)11-24-18(25)10-17(19(26)28-2)29-20(24)23-13-5-8-16(22)15(21)9-13/h3-10H,11H2,1-2H3

InChI Key

ZKUCDTSZPYHXDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C=C(SC2=NC3=CC(=C(C=C3)F)Cl)C(=O)OC

Origin of Product

United States

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